molecular formula C4H8N2O B1606056 4-Methylimidazolidin-2-one CAS No. 6531-31-3

4-Methylimidazolidin-2-one

Cat. No.: B1606056
CAS No.: 6531-31-3
M. Wt: 100.12 g/mol
InChI Key: DWEQVNFWAKJCEY-UHFFFAOYSA-N
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Description

Historical Context and Significance of Imidazolidinone Scaffolds in Organic and Medicinal Chemistry

The imidazolidinone scaffold, a five-membered heterocycle featuring two nitrogen atoms and a carbonyl group, possesses a rich history and has proven to be of substantial importance in both organic and medicinal chemistry. mdpi.com The foundational chemistry of the parent structure, imidazolidin-2-one (also known as ethylene (B1197577) urea), was established in the late 19th century. This early work laid the groundwork for the synthesis of a vast array of substituted derivatives. mdpi.com

In the realm of medicinal chemistry, the imidazolidinone core is a well-established and pivotal functionality found in numerous bioactive compounds and FDA-approved drugs. mdpi.com Its structural features, including the presence of hydrogen bond donors and acceptors, allow for effective interaction with biological targets. researchgate.net Consequently, imidazolidinone derivatives have been developed that exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comresearchgate.net

Beyond pharmaceuticals, the imidazolidinone scaffold holds significant value in organic synthesis. These structures serve as crucial precursors for vicinal diamines, which are themselves valuable building blocks for more complex molecular architectures. mdpi.com Furthermore, the development of chiral imidazolidinone-based organocatalysts revolutionized the field of asymmetric synthesis. These catalysts have been successfully applied to a multitude of chemical transformations, enabling the stereoselective synthesis of chiral molecules with high efficiency. researchgate.net The versatility and utility of the imidazolidinone framework have cemented its status as a privileged scaffold in modern chemical science.

Research Trajectory and Evolving Paradigms in 4-Methylimidazolidin-2-one Studies

The specific research focus on this compound has primarily revolved around its utility as a synthetic intermediate and a building block in the construction of more complex molecules. chemicalbook.com Its chemical identity is well-defined, as detailed in the table below.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 6531-31-3 chemicalbook.com
Molecular Formula C₄H₈N₂O chemicalbook.com
Molecular Weight 100.12 g/mol chemicalbook.com
IUPAC Name This compound nih.gov
Synonyms Propylene urea (B33335), 4-Methyl-2-imidazolidinone nih.govhabitablefuture.org
Physical Form Powder sigmaaldrich.com

| Melting Point | 119-121 °C sigmaaldrich.com |

The synthesis of this compound can be achieved through various reported methods. A notable approach involves the reduction of its unsaturated analog, 1,3-Dihydro-4-methyl-2H-imidazol-2-one. chemicalbook.com Research from 1983 detailed a specific method for this transformation. chemicalbook.com

Table 2: Selected Synthesis Methods for this compound

Precursor Reagents and Conditions Yield Reference
5-Methylhydantoin lithium aluminium tetrahydride in tetrahydrofuran (B95107); Heating for 72 h 72% chemicalbook.com

The research trajectory for this compound has largely been defined by its application as a precursor. For instance, it has been utilized in processes to synthesize 4-methyl-4-imidazolin-2-one, a valuable intermediate for biotin (B1667282) precursors. google.com This highlights an evolving paradigm where the saturated this compound serves as a stable, accessible starting material for generating more functionalized or unsaturated heterocyclic systems through controlled chemical transformations. google.com

More recent research trends indicate the incorporation of the this compound structural motif into larger, more complex systems. For example, its chiral recognition properties have been noted in the context of supramolecular chemistry, where it has been studied as a guest molecule for chiral molecular cages. researchtrends.net This suggests a shift from its use as a simple intermediate to its exploration as a component in host-guest chemistry and the design of advanced materials. Furthermore, the broader class of imidazolidinones, to which this compound belongs, is actively being investigated in the solid-phase synthesis of peptidomimetics, where the ring system can be incorporated into peptide backbones to induce specific conformations. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylimidazolidin-2-one
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InChI

InChI=1S/C4H8N2O/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DWEQVNFWAKJCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00863899
Record name 4-Methyl-2-imidazolidinone
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Molecular Weight

100.12 g/mol
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CAS No.

6531-31-3
Record name 4-Methyl-2-imidazolidinone
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Record name 2-Imidazolidinone, 4-methyl-
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Record name 4-Methyl-2-imidazolidinone
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Record name 4-methylimidazolidin-2-one
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Advanced Synthetic Methodologies for 4 Methylimidazolidin 2 One and Its Derivatives

Regioselective and Stereoselective Synthetic Approaches

The precise control over the placement of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in the synthesis of pharmacologically relevant molecules. Modern methodologies for constructing the 4-methylimidazolidin-2-one core have evolved to offer high levels of such control.

Acid-Catalyzed Cyclization Reactions of Urea (B33335) Precursors

Acid-catalyzed intramolecular cyclization of suitably functionalized urea precursors represents a fundamental and effective strategy for the synthesis of imidazolidin-2-ones. This approach hinges on the in situ generation of an electrophilic species that triggers ring closure.

A notable example is the highly regioselective synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl)urea derivatives. researchgate.netnih.govorganic-chemistry.orgnih.gov In this method, an acid, such as trifluoroacetic acid (TFA), catalyzes the formation of a cyclic iminium ion intermediate. nih.govnih.gov The reaction proceeds through the initial formation of an oxonium cation, which undergoes intramolecular cyclization to yield a 5-alkoxyimidazolidin-2-one intermediate. nih.govnih.gov Subsequent acid-promoted elimination of an alcohol molecule generates the key iminium cation. nih.govnih.gov This cation can then be trapped by various nucleophiles. Quantum chemistry calculations have shown that the formation of the 4-substituted regioisomer is energetically favored over the 5-substituted counterpart, explaining the high regioselectivity observed. nih.gov The choice of acid and its concentration can be crucial; for instance, decreasing the amount of TFA has been shown to improve regioselectivity, preventing the formation of the 5-substituted isomer. nih.gov

The proposed mechanism for this regioselective synthesis is outlined below:

Activation and Cyclization: The acid protonates one of the alkoxy groups of the urea precursor, leading to its elimination and the formation of an oxonium ion. The urea nitrogen then attacks the electrophilic carbon, resulting in an intramolecular cyclization to form a 5-alkoxyimidazolidin-2-one intermediate. nih.gov

Iminium Ion Formation: The acid promotes the elimination of the remaining alkoxy group as an alcohol, generating a crucial iminium cation intermediate. nih.govnih.gov

Isomerization and Nucleophilic Attack: The iminium cation can exist in equilibrium with an isomeric form via deprotonation-protonation steps, leading to a more stable cation where the positive charge is delocalized differently. nih.govnih.gov This isomeric cation then reacts with a nucleophile, leading to the preferential formation of the 4-substituted imidazolidin-2-one. nih.govnih.gov

This methodology offers several advantages, including the use of readily available starting materials and a straightforward procedure, making it a valuable tool for the synthesis of a diverse range of 4-substituted imidazolidin-2-one derivatives. researchgate.netnih.govorganic-chemistry.orgnih.gov

Palladium-Catalyzed Carboamination Strategies

Palladium catalysis has emerged as a powerful tool for the construction of carbon-carbon and carbon-nitrogen bonds, and its application in the synthesis of imidazolidin-2-ones has led to highly efficient and stereoselective methods. These strategies often involve the intramolecular carboamination of unsaturated urea precursors, such as N-allylureas.

A significant advancement in this area is the palladium-catalyzed reaction between N-allylureas and aryl or alkenyl bromides. nih.govrsc.org This transformation accomplishes the formation of a C-C bond, a C-N bond, and up to two stereocenters in a single step. nih.gov The reaction typically employs a palladium catalyst, such as a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand like Xantphos, in the presence of a base like sodium tert-butoxide (NaOtBu). rsc.org The mechanism is believed to proceed via:

Oxidative addition of the aryl or alkenyl bromide to the Pd(0) catalyst.

Formation of a Pd-N bond after deprotonation of the urea.

Syn-insertion of the alkene into the Pd-N bond (aminopalladation).

Reductive elimination to form the C-C bond and release the imidazolidin-2-one product, regenerating the Pd(0) catalyst. mdpi.com

This approach has been extended to asymmetric synthesis, providing enantiomerically enriched 4-(arylmethyl)-imidazolidin-2-ones. rsc.org The use of chiral ligands, such as (R)-Siphos-PE, can induce high levels of enantioselectivity. rsc.org Interestingly, mechanistic studies suggest that for N-allyl urea substrates, the enantiodetermining step may be the C-C bond-forming reductive elimination, in contrast to other asymmetric carboamination reactions where the aminometalation step dictates the stereochemistry. rsc.org The electronic properties of the N-aryl group on the urea and the presence of anionic additives can significantly influence the enantioselectivity of the reaction. rsc.org

Substrate (N-allylurea)Aryl/Alkenyl HalideCatalyst/LigandYield (%)Enantiomeric Excess (% ee)
N-allyl-N'-(4-methoxyphenyl)urea2-Bromonaphthalene[Pd₂(dba)₃]/(R)-Siphos-PE7595
N-allyl-N'-(4-chlorophenyl)urea2-Bromonaphthalene[Pd₂(dba)₃]/(R)-Siphos-PE8092
N-allyl-N'-(4-cyanophenyl)urea2-Bromonaphthalene[Pd₂(dba)₃]/(R)-Siphos-PE8588
N-allyl-N'-(4-methoxyphenyl)urea2-Bromovinyltrimethylsilane[Pd₂(dba)₃]/(R)-Siphos-PE6586

This table presents illustrative data on the asymmetric palladium-catalyzed carboamination for the synthesis of chiral imidazolidin-2-one derivatives. rsc.org

Organocatalytic and Asymmetric Synthesis Routes

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. Chiral imidazolidinones, particularly those developed by MacMillan and colleagues, are a privileged class of organocatalysts that have proven highly effective in a multitude of enantioselective transformations. researchgate.netrsc.orgsigmaaldrich.comjk-sci.comtcichemicals.comcore.ac.uk These catalysts operate through distinct activation modes, most notably iminium ion and enamine catalysis. rsc.org

In the context of synthesizing chiral molecules that may feature the imidazolidinone core, these catalysts are instrumental. While not always directly forming the this compound ring itself in a single step, they enable the asymmetric construction of precursors or related structures with high enantiopurity. The general mechanism for iminium ion catalysis involves the reversible reaction of the chiral imidazolidinone catalyst with an α,β-unsaturated aldehyde to form a chiral iminium ion. rsc.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it for nucleophilic attack. jk-sci.com

MacMillan's imidazolidinone catalysts have been successfully applied to a wide range of asymmetric reactions, including:

Diels-Alder Reactions: Catalyzing the [4+2] cycloaddition between dienes and α,β-unsaturated aldehydes with excellent yields and enantioselectivities. sigmaaldrich.comjk-sci.com

Friedel-Crafts Alkylations: Enabling the enantioselective addition of electron-rich arenes (like indoles and pyrroles) to α,β-unsaturated aldehydes. rsc.orgsigmaaldrich.com

1,3-Dipolar Cycloadditions: Facilitating the reaction of nitrones with α,β-unsaturated aldehydes to produce chiral isoxazolidines. sigmaaldrich.comjk-sci.com

Michael Additions: Promoting the conjugate addition of various nucleophiles to α,β-unsaturated aldehydes. rsc.orgjk-sci.com

The stereochemical outcome of these reactions is controlled by the chiral environment provided by the catalyst, which effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face. researchgate.net The steric bulk of the substituents on the catalyst is a key factor in achieving high levels of stereocontrol. rsc.org

Reaction TypeCatalystSubstratesYield (%)Enantiomeric Excess (% ee)
Diels-Alder(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClAcrolein, Cyclopentadiene9391
Friedel-Crafts(2S,5S)-2-tert-Butyl-3-methyl-5-benzylimidazolidin-4-oneIndole, Crotonaldehyde9993
1,3-Dipolar Cycloaddition(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClNitrone, Cinnamaldehyde8195
Michael Addition(2S,5S)-2-tert-Butyl-3-methyl-5-benzylimidazolidin-4-oneDimethyl malonate, Cinnamaldehyde8694

This table showcases the utility of MacMillan imidazolidinone organocatalysts in various asymmetric transformations that can lead to complex chiral structures. sigmaaldrich.comjk-sci.com

Reductive Synthesis Pathways

Reductive methods provide a direct route to this compound by reducing a more oxidized precursor. These pathways can involve catalytic hydrogenation or the use of chemical reducing agents.

One straightforward approach is the reduction of 4-methyl-1,3-dihydro-2H-imidazol-2-one. This unsaturated precursor can be reduced to the saturated this compound. This transformation can be achieved through platinum-catalyzed hydrogenation in the presence of acetic acid. chemicalbook.com Alternatively, chemical reducing agents such as lithium aluminium hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) can be employed, affording the desired product in good yield. chemicalbook.com

Another versatile reductive strategy is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of imidazolidin-2-one synthesis, a pseudo-multicomponent one-pot protocol has been described. researchgate.netmdpi.com This method can start with the in situ formation of a Schiff base from a diamine, followed by reduction to the saturated diamine, and subsequent cyclization with a carbonyl source like carbonyldiimidazole (CDI). researchgate.netmdpi.com Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). wikipedia.orgmasterorganicchemistry.com

The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the target functional group without affecting other parts of the molecule. Biocatalytic reductive amination using imine reductases (IREDs) is also emerging as a powerful and sustainable method for the asymmetric synthesis of chiral amines, which can be precursors to enantiopure imidazolidin-2-ones. nih.gov

PrecursorReducing Agent/CatalystSolventYield (%)
5-MethylhydantoinLithium aluminium hydrideTetrahydrofuran72
1,3-Dihydro-4-methyl-2H-imidazol-2-onePlatinum catalyst/H₂Acetic AcidNot specified
trans-(R,R)-Diaminocyclohexane derived Schiff baseSodium borohydrideMethanol (B129727)81 (for the diamine)

This table provides examples of reductive pathways for the synthesis of this compound and related structures. chemicalbook.commdpi.com

Novel Cycloaddition and Amidation Approaches

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful and convergent approach to constructing the five-membered imidazolidine (B613845) ring system. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). organic-chemistry.org A variety of 1,3-dipoles, such as azomethine ylides, can be reacted with dipolarophiles like imines or isocyanates to furnish highly substituted imidazolidines. rsc.orgnih.gov For instance, the reaction between imines and isocyanates in the presence of a silver catalyst can lead to imidazolidine structures through a stepwise [3+2] cycloaddition. rsc.org

Palladium-catalyzed [3+2] cycloaddition between 5-vinyloxazolidine-2,4-diones and electrophilic imines provides a diastereo- and enantioselective route to 4-imidazolidinones. organic-chemistry.org This method highlights the versatility of transition metal catalysis in facilitating complex ring-forming reactions with high stereocontrol.

Amidation strategies are also central to the formation of the urea moiety within the imidazolidin-2-one ring. Intramolecular amidation, often seen as the final ring-closing step in many synthetic routes, is essentially the formation of an amide bond within the molecule. The acid-catalyzed cyclization of urea precursors and the palladium-catalyzed carboamination of N-allylureas both culminate in an intramolecular amidation step to form the cyclic urea. nih.govrsc.org

More direct amidation approaches can involve the reaction of a 1,2-diamine with a carbonylating agent. While traditional reagents like phosgene (B1210022) are effective, modern methods seek safer and more efficient alternatives. nih.gov Carbonyldiimidazole (CDI) is a widely used phosgene substitute that reacts with diamines to form the imidazolidin-2-one ring under mild conditions. researchgate.netmdpi.com The development of catalytic oxidative carbonylation reactions, which use carbon monoxide and an oxidant, also represents an atom-economical amidation strategy. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact and enhance sustainability. In the synthesis of this compound and its derivatives, these principles are being applied through various strategies.

A key aspect of green synthesis is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. nih.govmuni.cz Water is often considered the ultimate green solvent, and reactions performed "on-water" can sometimes exhibit enhanced reactivity. nih.gov Solvent-free syntheses, often facilitated by microwave irradiation, can significantly reduce waste and energy consumption. muni.czresearchgate.net For example, a microwave-assisted, solvent-free synthesis of imidazolidinone derivatives catalyzed by recyclable indium(III) chloride has been reported to be fast and highly efficient. researchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another central tenet of green chemistry. nih.gov Catalytic reactions are inherently more atom-economical than stoichiometric ones. The direct synthesis of cyclic ureas from carbon dioxide (CO₂) and diamines is a prime example of a green and atom-economical process. rsc.org Using CO₂, an abundant, non-toxic, and renewable C1 source, avoids the use of hazardous reagents like phosgene. rsc.org Catalysts such as cerium oxide (CeO₂) have been shown to be effective and reusable for this transformation, even at low CO₂ pressures. rsc.org

The development of one-pot and multicomponent reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste from purification of intermediates, and saving time and resources. researchgate.netmdpi.com The pseudo-multicomponent synthesis of imidazolidin-2-ones, involving the in situ formation of intermediates, exemplifies this efficient approach. researchgate.netmdpi.com

Furthermore, the use of biocatalysis, employing enzymes like imine reductases for asymmetric synthesis, offers a sustainable alternative to traditional metal catalysts. nih.gov Biocatalytic processes are typically conducted in aqueous media under mild conditions and can provide exquisite selectivity. nih.govnih.gov

Green Chemistry PrincipleApplication in Imidazolidin-2-one SynthesisExample
Use of Renewable Feedstocks Using CO₂ as a C1 source.Direct synthesis from diamines and CO₂ catalyzed by CeO₂. rsc.org
Atom Economy Catalytic oxidative carbonylation.Palladium-catalyzed carbonylation of amines with CO and an oxidant. nih.gov
Safer Solvents & Auxiliaries Solvent-free reactions, use of water.Microwave-assisted solvent-free synthesis; "on-water" reactions. muni.czresearchgate.net
Energy Efficiency Microwave-assisted synthesis.Rapid synthesis of imidazolidinone derivatives under microwave irradiation. researchgate.net
Catalysis Use of organocatalysts, biocatalysts, and recyclable heterogeneous catalysts.MacMillan imidazolidinone catalysts; imine reductases; CeO₂ catalyst. nih.govrsc.org
Reduction of Derivatives One-pot and multicomponent reactions.Pseudo-multicomponent synthesis involving in situ Schiff base formation, reduction, and cyclization. researchgate.netmdpi.com

This table summarizes the application of key green chemistry principles to the synthesis of imidazolidin-2-one and its derivatives.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a critical principle in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is achieved in reactions where few or no atoms are wasted in the formation of byproducts.

The synthesis of the imidazolidin-2-one core can be approached through various pathways, with differing levels of efficiency. One of the most atom-economical methods involves the direct carbonylation of 1,2-diamines. mdpi.com Using carbon monoxide (CO) or carbon dioxide (CO2) as the C1 source is particularly attractive due to their abundance and low cost. mdpi.com For instance, the reaction of a 1,2-diamine with CO2 produces the cyclic urea and water as the only byproduct, representing a highly efficient transformation. mdpi.com

Another efficient approach is the direct condensation of compounds like acetol with urea in the presence of an acid catalyst. google.com This method forms the 4-methyl-substituted ring in a single step from readily available starting materials. google.com In contrast, multi-step syntheses, such as those involving protecting groups or activation steps, generally exhibit lower atom economy due to the generation of additional waste from each step. Palladium-catalyzed carboamination from allylic ureas and aryl bromides is another strategy, though it may involve more complex starting materials and catalysts. mdpi.com

Table 1: Comparison of Synthetic Routes to Imidazolidin-2-ones by Atom Economy

Synthetic RouteKey ReactantsPrimary ByproductsAtom Economy AssessmentReference
Carbonylation with CO₂1,2-Diamine, CO₂H₂OVery High mdpi.com
Carbonylation with CO/Oxidant1,2-Diamine, CO, O₂H₂OHigh mdpi.com
Condensation ReactionAcetol, UreaH₂OHigh google.com
Intramolecular HydroaminationAllylic UreasNone (rearrangement)Excellent (in theory) mdpi.com

Solvent and Catalyst Selection for Sustainable Synthesis

The principles of sustainable or "green" chemistry emphasize the use of non-toxic, renewable, and environmentally benign solvents and catalysts to minimize the environmental impact of chemical production.

Catalysts: Catalysis is fundamental to the sustainable synthesis of imidazolidin-2-ones, offering pathways with lower energy consumption and higher selectivity.

Metal Catalysis: A variety of metal-based catalysts have been employed. Copper(II) nitrate (B79036) has been used to catalyze the carbonylation of 1,2-diamines with dialkyl carbonates. mdpi.com Palladium catalysts are effective for hydroamination and diamination reactions, enabling the construction of the heterocyclic ring from unsaturated precursors. mdpi.com Gold catalysts have also shown remarkable selectivity in the cyclization of acyclic propargyl ureas to form imidazolidinones under mild conditions. mdpi.com

Organocatalysis: Chiral imidazolidinones, such as the MacMillan catalysts, are themselves powerful organocatalysts. sigmaaldrich.comnih.gov They operate under mild, metal-free conditions, which is advantageous for avoiding heavy metal contamination in final products. sigmaaldrich.com

Acid Catalysis: Simple acid catalysts, including Brønsted acids like sulfamic acid and p-toluenesulfonic acid, are effective in promoting cyclization reactions. mdpi.comclockss.org In some cases, the solvent itself, such as acetic acid, can also serve as the catalyst. google.com

Benign Solvents: Lower alkanoic acids like acetic acid or alcohols such as ethanol (B145695) are often preferred over halogenated hydrocarbons or aromatic solvents like benzene. google.comnih.gov

Deep Eutectic Solvents (DES): Although not yet specifically documented for this compound, DESs represent a frontier in sustainable chemistry. A deep eutectic solvent comprised of a quaternary diammonium salt and urea has been shown to be a highly efficient, reclaimable, and environmentally gentle medium for the atom-economic synthesis of related oxazolidinone compounds, acting as both solvent and catalyst. rsc.org This approach highlights a promising direction for future imidazolidin-2-one syntheses. rsc.org

Table 2: Catalysts and Solvents in Sustainable Imidazolidin-2-one Synthesis

Catalyst TypeSpecific ExampleReaction TypeSustainable Solvent ExampleReference
Metal Catalyst (Copper)Cu(NO₃)₂CarbonylationDimethyl Carbonate (DMC) mdpi.com
Metal Catalyst (Palladium)Pd(OAc)₂HydroaminationDCE (1,2-Dichloroethane) mdpi.com
Metal Catalyst (Gold)AuClCyclizationDCM/MeCN mdpi.com
OrganocatalystMacMillan CatalystCondensation/CycloadditionsVarious Organic Solvents sigmaaldrich.comnih.gov
Acid CatalystAcetic AcidCondensationAcetic Acid (Solvent/Catalyst) google.com

Derivatization Strategies and Functional Group Transformations

Nucleophilic Substitution Reactions at Nitrogen Atoms

The nitrogen atoms within the this compound ring are part of a cyclic urea structure. While the lone pairs on these nitrogens are delocalized by the adjacent carbonyl group, they can still participate in nucleophilic substitution reactions, typically after deprotonation. N-alkylation and N-acylation are common derivatization strategies to introduce functional diversity. For example, the well-known MacMillan organocatalysts are N-methylated imidazolidinone derivatives. sigmaaldrich.com This substitution is crucial for tuning the steric and electronic properties of the catalyst. The reaction proceeds by treating the imidazolidinone with a strong base to generate a nitrogen anion, which then acts as a nucleophile, attacking an alkyl halide or other electrophilic species to form a new N-C bond.

Condensation Reactions with Carbonyl Compounds

Imidazolidin-2-ones that possess at least one N-H bond can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. sigmaaldrich.com This reaction is a cornerstone of organocatalysis, particularly in the mechanism of MacMillan catalysts. sigmaaldrich.comnih.gov The secondary amine of the imidazolidinone catalyst reacts reversibly with an α,β-unsaturated aldehyde to form a chiral iminium ion intermediate. sigmaaldrich.com This process is an acid-catalyzed nucleophilic addition to the carbonyl group, followed by the elimination of water. wikipedia.org The formation of the iminium ion is a critical activation step; it lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal, making it significantly more electrophilic and susceptible to attack by a nucleophile in subsequent asymmetric transformations like Diels-Alder or Friedel-Crafts reactions. sigmaaldrich.com

Hydrogenation and Other Reduction Transformations

Reduction reactions offer important pathways to both synthesize and modify the this compound scaffold. The compound itself can be synthesized via the reduction of related heterocycles.

Catalytic Hydrogenation: this compound can be prepared by the platinum-catalyzed hydrogenation of 1,3-Dihydro-4-methyl-2H-imidazol-2-one. chemicalbook.com This reaction involves the addition of hydrogen across the double bond of the imidazole (B134444) ring to yield the saturated imidazolidinone structure. chemicalbook.com

Hydride Reduction: A more potent reducing agent, lithium aluminium tetrahydride (LiAlH₄), can be used to synthesize this compound from 5-methylhydantoin. chemicalbook.com This transformation involves the reduction of one of the carbonyl groups in the hydantoin (B18101) ring. chemicalbook.com

These reduction methods provide access to the core structure from different precursors, showcasing the versatility of reduction chemistry in this context.

Table 3: Reduction Methods for Synthesizing this compound

MethodStarting MaterialReagent/CatalystKey TransformationReference
Catalytic Hydrogenation1,3-Dihydro-4-methyl-2H-imidazol-2-oneH₂, Platinum catalystReduction of C=C double bond chemicalbook.com
Hydride Reduction5-MethylhydantoinLithium aluminium tetrahydride (LiAlH₄)Reduction of one C=O group chemicalbook.com

Oxidation Reactions and Their Regioselectivity

The oxidation of imidazolidin-2-one derivatives can be a highly selective process, allowing for precise functionalization of the heterocyclic ring. Research on the autoxidation of a 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one derivative revealed remarkable regioselectivity. researchgate.netepfl.ch

In this study, chemoselective oxidation occurred specifically at the C5 position of the ring, yielding the corresponding 5-hydroxy derivative as the major product. researchgate.netepfl.ch This high degree of regioselectivity is attributed to the electronic and structural features of the substrate. The presence of a single substituent at the C5 position appears to facilitate the formation of an enamine tautomer, which is more susceptible to attack by molecular oxygen. researchgate.netepfl.ch The autoxidation proceeds via the enamine, leading to a hydroperoxide intermediate that is subsequently converted to the stable 5-hydroxy product. researchgate.net This selective oxidation demonstrates a method for introducing a hydroxyl group at a specific position, which can then serve as a handle for further functionalization.

Mechanistic Elucidation of Reactions Involving 4 Methylimidazolidin 2 One

Reaction Pathway Investigations and Transition State Analysis

The synthesis of 4-substituted imidazolidin-2-ones, including derivatives of 4-methylimidazolidin-2-one, can be achieved through the acid-catalyzed reaction of appropriately substituted ureas with C-nucleophiles. nih.gov Investigations into the reaction pathway for the formation of these compounds from (2,2-diethoxyethyl)ureas propose a multi-step mechanism. nih.gov

The proposed pathway begins with the formation of an oxonium cation, which then undergoes an intramolecular cyclization to yield a 5-methoxyimidazolidin-2-one intermediate (Intermediate A). Following this, an acid-promoted elimination of a methanol (B129727) molecule occurs, resulting in the formation of an iminium cation (Intermediate B). nih.gov This iminium cation is a key branch point in the reaction pathway.

Quantum chemistry calculations have been employed to rationalize the observed regioselectivity of the reaction. These calculations indicate that the selective formation of 4-substituted imidazolidin-2-ones is due to a lower activation energy for the corresponding transition state. According to the Curtin–Hammett principle, the distribution of products from two rapidly interconverting intermediates is dependent on both their relative energies and the energies of their respective transition states. nih.gov In this case, the analysis of the transition states (TS) for the reaction of the iminium intermediate shows a significant energy difference. The transition state leading to the 4-substituted product (TS3) has a calculated relative energy that is approximately 5 kcal/mol lower than the transition state leading to the 5-substituted regioisomer (TS2). nih.gov This energy difference strongly favors the kinetic formation of the 4-substituted product.

Table 1: Calculated Relative Energies of Transition States

Transition State Corresponding Product Relative Energy Difference (kcal/mol)
TS2 5-Substituted Imidazolidin-2-one ~5

This interactive table summarizes the relative energy difference between the transition states leading to the 4- and 5-substituted products, as determined by quantum chemistry calculations. nih.gov

Regiochemical and Stereochemical Control Mechanisms

The regioselectivity in the synthesis of 4-substituted imidazolidin-2-ones is a critical aspect, and its control has been a subject of detailed study. The strong preference for substitution at the 4-position over the 5-position is primarily governed by the thermodynamic stability of the transition states, as elucidated by quantum chemical calculations. nih.gov The lower activation energy for the pathway leading to the 4-substituted isomer makes it the kinetically favored product. nih.gov

Experimental conditions also play a crucial role in controlling regioselectivity. For instance, in the acid-catalyzed synthesis from (2,2-diethoxyethyl)ureas, the concentration of the acid catalyst was found to directly influence the ratio of regioisomers. It was observed that decreasing the amount of trifluoroacetic acid (TFA) used as a catalyst led to improved regioselectivity, ultimately yielding only the 4-substituted imidazolidin-2-one. nih.gov This suggests that lower catalyst concentrations enhance the kinetic control of the reaction, further favoring the pathway with the lower transition state energy. nih.gov

While the regiochemical control is well-documented, specific mechanisms governing the stereochemical control in reactions directly involving the chiral center of this compound are less detailed in the provided context. However, the general principles of asymmetric synthesis using chiral auxiliaries, a class to which substituted imidazolidin-2-ones belong, would apply. The steric hindrance and electronic environment provided by the methyl group at the 4-position would be expected to direct incoming reagents to a specific face of the molecule in subsequent reactions, thereby controlling the stereochemistry of the products.

Role of Catalysts and Reagents in Reaction Selectivity

Catalysts are fundamental to the synthesis and reactivity of imidazolidin-2-ones, dictating both the reaction rate and selectivity. In the synthesis of 4-substituted imidazolidin-2-ones from urea (B33335) derivatives, acid catalysts such as trifluoroacetic acid (TFA) are essential. nih.gov The catalyst facilitates the key steps of the reaction, including the formation of the iminium cation intermediate. nih.gov As noted previously, the concentration of the acid catalyst is a key variable for controlling selectivity. Lowering the TFA concentration enhances the regioselective formation of the 4-substituted product, indicating that the catalyst's role extends beyond simple rate acceleration to influencing the product distribution. nih.gov

While TFA is effective, the broader field of imidazolidin-2-one synthesis has explored a variety of catalytic systems. These include:

Metal Catalysis: Copper(II) nitrate (B79036) has been used to catalyze the carbonylation of 1,2-diamines with dialkyl carbonates. mdpi.com Gold catalysts, such as AuCl, have proven effective in the 5-exo-dig cyclization of propargyl ureas to form imidazolidinones under mild conditions. mdpi.com

Heterogeneous Catalysis: Cerium(IV) oxide (CeO₂) has been identified as an effective and reusable heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate, even in the absence of external CO₂. nih.gov

Brønsted Acid Catalysis: Besides TFA, sulfamic acid has also been described as a Brønsted acid catalyst for these types of syntheses. mdpi.com

The choice of catalyst and reagents directly impacts the efficiency and selectivity of the reaction, enabling chemists to favor the formation of desired isomers like this compound.

Autoxidation Mechanisms and Stability Considerations

The stability of imidazolidin-2-one derivatives can be compromised by autoxidation, a process of spontaneous oxidation by atmospheric oxygen. arkat-usa.orgwikipedia.org Studies on closely related compounds, such as 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one, provide significant insight into the potential autoxidation mechanisms for this compound. arkat-usa.orgresearchgate.net

Research has shown that the presence of a single methyl group on the imidazolidinone ring, specifically at a position adjacent to a potential double bond (the 5-position in the studied 4-imino derivative), significantly enhances the rate of autoxidation. arkat-usa.org This increased reactivity is attributed to the methyl group enhancing the population of the enamine tautomer. arkat-usa.orgresearchgate.net This observation is consistent with Bolland's rule, which states that a methyl group at an allylic position increases the rate of autoxidation. arkat-usa.org In contrast, derivatives with no substituent or two methyl groups at the same position were found to be stable against autoxidation under the same conditions. arkat-usa.org

The proposed mechanism for autoxidation involves a free radical chain reaction. wikipedia.org For a compound like this compound, this would likely be initiated by the abstraction of the tertiary hydrogen atom at the 4-position, which is activated by its proximity to the nitrogen atoms. The resulting radical can then react with molecular oxygen to form a peroxy radical. This radical can propagate the chain reaction, ultimately leading to the formation of a 4-hydroxy derivative as the primary oxidation product. researchgate.net In some cases, a bis(imidazolidin-5-yl) peroxide has been isolated as a minor product in related systems. arkat-usa.orgresearchgate.net

Table 2: Susceptibility of Substituted Imino-Imidazolidin-2-ones to Autoxidation

Substitution at C5 Stability Observed Product(s)
Unsubstituted Stable N/A
5-Methyl Unstable 5-Hydroxy derivative, Bis(imidazolidin-5-yl) peroxide

This interactive table summarizes the stability of differently substituted imidazolidin-2-one derivatives, highlighting the critical role of the single methyl group in promoting autoxidation. arkat-usa.orgresearchgate.net

These findings suggest that this compound itself may be susceptible to autoxidation, particularly in solution, leading to degradation over time. The primary point of oxidative attack would be the tertiary carbon at the 4-position, resulting in the formation of 4-hydroxy-4-methylimidazolidin-2-one.

Biological Activity and Structure Activity Relationship Sar Studies of 4 Methylimidazolidin 2 One Derivatives

Anti-inflammatory Potential and Associated Molecular Mechanisms

A number of substituted imidazolidine (B613845) derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. nih.gov Studies have shown that certain derivatives of 4-methylimidazolidin-2-one possess promising anti-inflammatory and analgesic properties. nih.gov For instance, the compound 4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine has demonstrated notable anti-inflammatory action in in-vivo studies. nih.gov

The structural framework of these derivatives plays a crucial role in their anti-inflammatory efficacy. The imidazolidine heterocyclic ring is considered an important scaffold for designing compounds with potential cyclooxygenase-2 (COX-2) inhibition activity. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.com The ability of these derivatives to act as potential COX inhibitors is a significant aspect of their anti-inflammatory mechanism. mdpi.comnih.gov

Structure-activity relationship studies have begun to elucidate the impact of various substituents on the biological activity of these compounds. nih.gov For example, research on related 5-imino-4-thioxo-2-imidazolidinone derivatives revealed that most of the synthesized compounds exhibited significant anti-inflammatory activity, with some showing greater potency than the reference drug, celecoxib, in inhibiting COX enzymes. nih.gov Molecular modeling studies have further supported these findings by predicting the binding modes and affinities of these compounds at the active sites of COX enzymes. nih.gov

Table 1: Anti-inflammatory Activity of Selected Imidazolidine Derivatives

Compound Name Anti-inflammatory Activity Reference
4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine Promising nih.gov
5-imino-4-thioxo-2-imidazolidinone derivatives Significant nih.gov

Antimicrobial Activities: Antibacterial and Antifungal Spectrum

The growing concern over antimicrobial resistance has spurred the search for new and effective antimicrobial agents. nih.gov Imidazolidine derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial and antifungal activities. nih.govekb.egnih.gov

Several studies have demonstrated the efficacy of this compound derivatives against various microbial pathogens. For example, compounds such as 4-(1,3-bis(benzo[d] nih.govekb.egdioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-diethyl aniline (B41778) and 4-(1,3-bis(benzo[d] nih.govekb.egdioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline have shown good antibacterial and antifungal actions. nih.gov An analysis of the structure-activity relationship indicated that trisubstituted imidazolidine rings generally exhibit better activity compared to disubstituted ones. nih.gov Furthermore, the presence of specific substituents on the phenyl rings, such as chloro, nitro, and hydroxyl groups, has been associated with significant antimicrobial activity. nih.gov

In the realm of antifungal activity, certain 2-thioxo-4-imidazolidinone derivatives have shown notable effects. ekb.egresearchgate.netekb.eg For instance, specific derivatives exhibited activity against Candida albicans and Aspergillus niger. ekb.egresearchgate.netekb.eg The minimum inhibitory concentration (MIC) values of these compounds highlight their potential as antifungal agents. ekb.egresearchgate.netekb.eg One particular compound, N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide, demonstrated antibacterial activity against both Staphylococcus aureus and Pseudomonas aeruginosa. ekb.egekb.eg

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound Name Target Organism(s) Activity Reference
4-(1,3-bis(benzo[d] nih.govekb.egdioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-diethyl aniline Bacteria and Fungi Good nih.gov
4-(1,3-bis(benzo[d] nih.govekb.egdioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline Bacteria and Fungi Good nih.gov
N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide S. aureus, P. aeruginosa Antibacterial ekb.egekb.eg
1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-ones Bacteria and Fungi Best antimicrobial activity nih.gov

Anticancer Activity and Cytotoxicity Evaluations

Imidazolidine derivatives have been a focus of anticancer drug discovery, with numerous studies evaluating their cytotoxicity against various cancer cell lines. nih.govnih.govrjpn.orgscialert.netmdpi.com The core imidazolidine structure serves as a versatile template for the synthesis of compounds with potential anticancer properties. nih.gov

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant antiproliferative and cytotoxic effects. nih.gov For example, certain synthesized compounds showed good antiproliferation activity against HepG-2 (liver cancer) and HCT-116 (colorectal carcinoma) cell lines. nih.gov The introduction of a 5-bromo-2-hydroxy phenyl group at the C-5 position of the imidazolidinone ring led to a notable improvement in cytotoxic activity against HepG-2 cells. nih.gov

Further studies on other imidazolidine derivatives have shown their potential against a range of cancer cell lines, including A549 (non-small-cell lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). biointerfaceresearch.com For instance, a novel series of thiazolidinone-isatin hybrids, which can be considered related structures, were synthesized and evaluated for their cytotoxic effects. biointerfaceresearch.com One compound from this series exhibited the highest cytotoxicity against all three cell lines. biointerfaceresearch.com

The mechanism of action for some of these compounds appears to involve the induction of apoptosis. biointerfaceresearch.com For example, DAPI staining of cancer cells treated with a potent derivative showed morphological changes and chromatin fragmentation, indicative of apoptosis. biointerfaceresearch.com Furthermore, it was confirmed that apoptosis was mediated by the mitochondrial pathway, as evidenced by the up-regulation of Bax and down-regulation of Bcl-2 expression. biointerfaceresearch.com

Table 3: Cytotoxicity of Selected Imidazolidine Derivatives Against Cancer Cell Lines

Compound Class/Derivative Cancer Cell Line(s) Activity Reference
2-thioxoimidazolidin-4-one derivatives with 5-bromo-2-hydroxy phenyl HepG-2 Good cytotoxic activity nih.gov
Thiazolidinone-isatin hybrids A549, MCF-7, PC3 High cytotoxicity biointerfaceresearch.com
3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione MCF-7 Highly active scialert.net

Role as a Precursor in Biologically Active Compound Synthesis (e.g., Biotin (B1667282) Derivatives)

Beyond its own biological activities, this compound and its derivatives serve as crucial intermediates in the synthesis of other biologically important molecules, most notably biotin (Vitamin B7) and its precursors. google.com Biotin is an essential cofactor for several carboxylase enzymes involved in critical metabolic pathways. nih.govnih.gov

The compound 4-methyl-4-imidazolin-2-one, a close derivative, is a valuable intermediate in the synthesis of biotin. google.com Various chemical transformations of this compound have been developed to construct the intricate bicyclic ring system of biotin. google.com The synthesis of biotin precursors like desthiobiotin is also facilitated by intermediates derived from the imidazolidinone core. google.com Desthiobiotin itself has applications in the fermentative production of yeast and single-cell protein. google.com

The utility of this compound as a synthetic precursor highlights its importance in both medicinal chemistry and biotechnology. Its structural framework provides a versatile starting point for the elaboration of more complex and biologically active molecules. google.comchemicalbook.com

Computational and Cheminformatic Approaches to SAR Modeling

Computational and cheminformatic tools are increasingly being employed to understand the structure-activity relationships of biologically active compounds, including this compound derivatives. researchgate.netnih.govspringernature.comresearchgate.net These approaches facilitate the rational design and optimization of new drug candidates. springernature.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For instance, a QSAR study on a series of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, which share a similar core structure, was conducted to explore the key factors influencing their inhibitory activity against a specific enzyme. nih.gov Such models can predict the bioactivity of new, unsynthesized compounds, thereby guiding synthetic efforts. nih.gov

Molecular docking is another powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the study of interactions at the molecular level. researchgate.net This technique has been used to rationalize the anti-inflammatory potential of imidazolidinone derivatives by predicting their binding modes within the active sites of COX enzymes. nih.gov These in silico studies provide valuable insights into the molecular mechanisms of action and help in the design of more potent and selective inhibitors. nih.govresearchgate.net Cheminformatics, in a broader sense, plays a crucial role in managing and analyzing large chemical datasets, which is essential for modern drug discovery. springernature.com

Advanced Spectroscopic and Spectrometric Characterization of 4 Methylimidazolidin 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful analytical tool for the unambiguous structural elucidation of organic molecules, including 4-Methylimidazolidin-2-one and its derivatives. jchps.com This non-destructive method provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei. slideshare.net Through various NMR experiments, it is possible to determine the connectivity of atoms within a molecule, their spatial relationships, and the chemical environment of each nucleus, which is crucial for confirming identity and stereochemistry. jchps.comslideshare.net

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

A comprehensive structural assignment of this compound analogues is typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.com Standard 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information on the number and types of hydrogen and carbon atoms present. slideshare.net However, for a complete and unambiguous assignment, 2D techniques are essential. hyphadiscovery.com

Correlation SpectroscopY (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds, revealing the sequence of protons in a spin system. sdsu.eduemerypharma.com For instance, in a substituted imidazolidinone ring, COSY can establish the connectivity between protons on adjacent carbons. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com This experiment is invaluable for assigning carbon resonances based on the previously assigned proton spectrum. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of a molecule. emerypharma.com For example, HMBC can be used to confirm the substitution pattern on the imidazolidinone ring by showing correlations between protons on one part of the ring and carbons on another. mdpi.com

The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is critical for determining stereochemistry and conformation. mdpi.com For example, a NOESY experiment on a substituted imidazolidin-2-one can reveal through-space interactions between a substituent's protons and the ring's protons, confirming the substituent's position and orientation. mdpi.com

Purpose of 2D NMR Techniques in Structural Elucidation
TechniqueAbbreviationInformation ProvidedPrimary Application
Correlation SpectroscopYCOSYShows correlations between J-coupled protons (¹H-¹H). sdsu.eduEstablishing proton-proton connectivity within a spin system. slideshare.net
Nuclear Overhauser Effect SpectroscopYNOESYIdentifies protons that are close in space (through-space ¹H-¹H interactions). princeton.eduDetermining stereochemistry and molecular conformation. mdpi.com
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons with their directly attached carbons (one-bond ¹H-¹³C). sdsu.eduAssigning carbon signals based on known proton assignments. emerypharma.com
Heteronuclear Multiple Bond CorrelationHMBCShows long-range correlations between protons and carbons (2-4 bonds). princeton.eduConnecting molecular fragments and assigning quaternary carbons. mdpi.comemerypharma.com

Elucidation of Regioisomeric and Diastereomeric Purity

NMR spectroscopy is particularly adept at distinguishing between isomers. In the synthesis of substituted imidazolidin-2-ones, different regioisomers can be formed, such as 4-substituted versus 5-substituted products. mdpi.com These isomers can be unequivocally identified using HMBC experiments, which reveal long-range couplings that differ depending on the substituent's position. mdpi.com Furthermore, the chemical shifts of the methyne and methylene (B1212753) protons in the imidazolidinone ring are often notably different for various substitution patterns, allowing for straightforward identification by comparing their NMR spectra. mdpi.com

The stereochemistry of these compounds, such as the relative orientation of substituents (cis vs. trans diastereomers), can also be determined. The chemical shifts of ring carbons, in particular, can be specific for different geometric isomers. mdpi.com For instance, in related dihydroxyimidazolidine-2-thione derivatives, the chemical shifts of the methine carbon atoms in the ¹³C NMR spectrum allow for the clear identification of cis and trans isomers. mdpi.com NOESY experiments are also instrumental in this regard, as the presence or absence of specific through-space correlations can confirm the relative stereochemistry of substituents. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. smolecule.com The molecular formula for this compound is C₄H₈N₂O, corresponding to a molecular weight of approximately 100.12 g/mol and a monoisotopic mass of 100.06366 Da. uni.lunih.gov High-resolution mass spectrometry can confirm this elemental composition with high accuracy.

The fragmentation pattern of a molecule upon ionization provides a "fingerprint" that can help confirm its structure. For cyclic amides like this compound, fragmentation typically follows predictable pathways. smolecule.comacs.org The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight. pg.edu.pl Subsequent fragmentation can involve cleavage of the imidazolidinone ring, leading to the formation of stable iminium ion fragments. smolecule.com

Predicted m/z Values for this compound Adducts uni.lu
Adduct TypeCalculated m/z
[M+H]⁺101.07094
[M+Na]⁺123.05288
[M+K]⁺139.02682
[M+NH₄]⁺118.09748
[M-H]⁻99.056384

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. lumenlearning.com The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. stackexchange.com The most prominent peaks are indicative of the cyclic urea (B33335) structure.

Expected Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Amine (N-H)Stretch3400 - 3200Medium-Strong
Alkyl (C-H)Stretch3000 - 2850Medium-Strong
Carbonyl (C=O)Stretch1720 - 1700Strong
Amine (N-H)Bend~1600Variable
Alkyl (C-H)Bend~1450, ~1375Variable

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and conformation of this compound in the solid state. mdpi.com

While a specific crystal structure for the parent this compound is not detailed in the provided sources, studies on closely related imidazolidinone derivatives have been successfully confirmed by X-ray analysis. mdpi.com Such an analysis would reveal the crystal system and space group in which the compound crystallizes. mdpi.com Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen. mdpi.com These interactions are crucial for understanding the physical properties of the solid material. The refinement of the crystal structure allows for the creation of detailed molecular models, often depicted with thermal ellipsoids representing the anisotropic displacement of atoms. mdpi.com

Theoretical and Computational Chemistry Applied to 4 Methylimidazolidin 2 One

Quantum Chemistry Calculations for Reaction Energetics and Regioselectivity

Quantum chemistry, particularly Density Functional Theory (DFT), is a fundamental tool for understanding the electronic structure of molecules and predicting their reactivity. It is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

A key application of these calculations is in explaining the regioselectivity observed in the synthesis of substituted imidazolidin-2-ones. For instance, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, there is a strong preference for the formation of 4-substituted imidazolidin-2-ones over their 5-substituted counterparts. Current time information in Singapore.nih.gov Quantum chemistry calculations have been performed to rationalize this outcome. Current time information in Singapore.nih.gov

The proposed mechanism involves the formation of an iminium cation intermediate, which can exist in two isomeric forms (D and B). The subsequent reaction of these cations with a nucleophile (e.g., phenol) proceeds through different transition states (TS3 and TS2, respectively) to yield the 4-substituted or 5-substituted products. Current time information in Singapore. DFT calculations (at the B3LYP/6-311++G(d,p) level of theory) were used to determine the relative energies of these key species. mdpi.com

The calculations revealed that the transition state (TS3) leading to the 4-substituted product is significantly lower in energy—by approximately 5 kcal/mol—than the transition state (TS2) leading to the 5-substituted product. Current time information in Singapore. According to the Curtin–Hammett principle, the distribution of products is determined by the difference in the energies of the transition states. Current time information in Singapore. Therefore, the lower activation energy for the pathway forming the 4-substituted imidazolidine-2-one explains its observed prevalence as the major, and often exclusive, product. Current time information in Singapore.

Table 1: Calculated Relative Energies of Intermediates and Transition States in the Formation of Regioisomeric Imidazolidin-2-ones Current time information in Singapore.
SpeciesDescriptionCalculated Relative Energy (kcal/mol)Significance
Intermediate FPrecursor to 5-substituted productLower than Intermediate GRelative stability of intermediates
Intermediate GPrecursor to 4-substituted productHigher than Intermediate F
Transition State TS2Transition state for 5-substituted product formationHigher EnergyDetermines product ratio
Transition State TS3Transition state for 4-substituted product formation~5 kcal/mol lower than TS2

Molecular Mechanics Modeling for Conformational Analysis and Diastereomer Stability

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. researchgate.net Unlike quantum chemistry, it does not explicitly model electrons, making it significantly faster and suitable for studying large systems and performing extensive conformational searches. researchgate.netcore.ac.uk The energy of a molecule is calculated using a "force field," which is a set of parameters and potential functions describing bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. researchgate.net

Conformational Analysis: For a molecule like 4-methylimidazolidin-2-one, which has a flexible five-membered ring and a methyl substituent, multiple low-energy conformations can exist. Conformational analysis aims to identify these stable arrangements (conformers) and determine their relative energies. bath.ac.ukresearchgate.net The process typically involves a conformational search algorithm that systematically or randomly alters the molecule's geometry, followed by an energy minimization step using a chosen force field to find the nearest local energy minimum. bath.ac.ukresearchgate.net Widely used force fields for small organic molecules include the Merck Molecular Force Field (MMFF94) and the General Amber Force Field (GAFF). bath.ac.ukresearchgate.netambermd.org The calculated energies allow for the ranking of conformers by stability, providing insight into the molecule's preferred shape in different environments.

Diastereomer Stability: When multiple chiral centers are present, as in derivatives of this compound, diastereomers can exist. These are stereoisomers that are not mirror images of each other and have different physical and chemical properties. Molecular mechanics can be used to predict the relative thermodynamic stability of these diastereomers. By building models of each diastereomer and performing energy minimizations, their potential energies can be calculated. The diastereomer with the lower calculated energy is predicted to be the more stable isomer. This information is crucial in understanding the outcomes of stereoselective syntheses, where one diastereomer may be formed preferentially. researchgate.netuq.edu.au While this is a standard computational approach, specific studies applying molecular mechanics to determine the conformational preferences and diastereomer stability of this compound itself were not identified.

Computational Studies on Biological Target Interactions (e.g., Docking, Molecular Dynamics)

The imidazolidin-2-one scaffold is a key structural component in many biologically active compounds. nih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential in medicinal chemistry to study how these molecules might interact with biological targets, such as proteins and enzymes.

Molecular Docking: Molecular docking is a computational method used to predict the preferred binding orientation of one molecule (a ligand, such as a this compound derivative) to a second molecule (a receptor, typically a protein with a known three-dimensional structure). acs.orgnih.gov The primary goal of docking is to identify the most stable binding pose of the ligand within the active site of the protein and to estimate the strength of the interaction, often represented by a scoring function. acs.org This technique is widely used in drug discovery to screen large libraries of compounds for potential inhibitors or to understand the structural basis for the activity of a known molecule. For example, docking studies have been performed on related imidazolidine-2,4-dione derivatives to investigate their binding to Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment. mdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation calculates the forces on every atom in the system (including the protein, the ligand, and surrounding solvent) and integrates Newton's equations of motion to simulate their movements. acs.org This allows researchers to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein upon binding, and analyze the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain the complex. acs.orgnih.gov MD simulations are crucial for validating docking results and gaining a deeper understanding of the molecular recognition process. mdpi.comnih.gov

Table 2: Examples of Computational Studies on Biological Interactions of Related Heterocyclic Scaffolds
Compound ClassBiological TargetComputational MethodsKey FindingsReference
Imidazolidine-2,4-dione derivativesProtein Tyrosine Phosphatase 1B (PTP1B)Molecular Dynamics SimulationStudied the inhibitory mechanism at the molecular level, showing stabilization of the catalytic region. mdpi.com
Thiazolidine derivativesProtein Tyrosine Phosphatase 1B (PTP1B)Docking, Molecular DynamicsIdentified probable binding conformations and key structural features responsible for inhibition. ambermd.org
Oxazolidinone derivativesCyclin-Dependent Kinases (CDK)Molecular DockingSuggested binding affinity with CDK proteins, highlighting potential as cytostatic agents. core.ac.uk
Indeno[1,2-b]pyrrol-4(1H)-one derivativesSARS-CoV-2 Main Protease (Mpro)Docking, DFT, Molecular DynamicsAssessed binding mechanisms and stability of the protein-ligand complex over a 100 ns simulation. bioexcel.eu

Crystal Engineering and Supramolecular Assemblies of Imidazolidin 2 One Derivatives

Design Principles for Directed Self-Assembly

The directed self-assembly of molecules into well-defined supramolecular architectures is governed by the principles of molecular recognition, where the size, shape, and chemical functionality of the constituent molecules dictate the final structure. For 4-Methylimidazolidin-2-one, the key design elements are the two N-H hydrogen bond donors and the carbonyl oxygen, which can act as a double hydrogen bond acceptor. This arrangement predisposes the molecule to form strong, directional hydrogen bonds, which are the primary driving force for self-assembly.

Theoretical design principles suggest that the cyclic urea (B33335) moiety can act as a versatile building block, or "synthon," for creating larger, ordered structures. The predictability of hydrogen bonding involving amides and ureas is a cornerstone of crystal engineering. However, specific studies detailing the successful application of these principles to achieve controlled self-assembly of this compound into targeted architectures are not extensively documented.

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. The primary interaction is the N-H···O=C bond, a highly reliable and directional interaction that is common in cyclic ureas. Based on information from commercial chemical suppliers, the anhydrous form of this compound is understood to crystallize in a manner that forms sheets, which are supported by a one-dimensional hydrogen-bonded network. This suggests that molecules likely link together in chains or ribbons via their N-H and C=O groups.

Interactive Data Table: Predicted Hydrogen Bond Parameters

The following table is based on typical bond lengths and angles for N-H···O=C interactions in similar cyclic urea structures, as specific experimental data for this compound is not available.

DonorAcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)Motif
N-HO=C~0.86~2.0 - 2.2~2.8 - 3.0~150-170Chain/Ribbon

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical areas of crystal engineering. Different polymorphs or co-crystals of a substance can have vastly different physical properties.

There are no specific, peer-reviewed studies on the polymorphism or co-crystallization of this compound found in the current body of scientific literature. The potential for this molecule to exhibit polymorphism exists due to the possibility of different hydrogen-bonding arrangements or conformational packing. Similarly, its strong hydrogen bonding capabilities make it a candidate for forming co-crystals with other molecules that have complementary functional groups (e.g., carboxylic acids, amides, or other hydrogen bond donors/acceptors). However, experimental screening and characterization of such solid forms have not been reported.

Application in Functional Material Design

The design of functional materials relies on creating solids where the arrangement of molecules leads to specific, useful properties (e.g., optical, electronic, or mechanical). The predictable hydrogen-bonding networks of imidazolidin-2-one derivatives make them potential building blocks for such materials. For instance, incorporating them into larger structures could lead to materials with high thermal stability or specific host-guest capabilities.

Currently, there is no available research that demonstrates the use of this compound as a primary building block in the design and synthesis of functional materials based on its crystal engineering properties. The exploration of its potential in areas such as nonlinear optics, porous materials, or as a component in pharmaceutical co-crystals remains an open field for future investigation.

Patent Landscape and Academic Innovation Analysis for 4 Methylimidazolidin 2 One

Analysis of University-Based Patenting and Academic Contributions

Academic research on 4-Methylimidazolidin-2-one is often embedded within broader studies of imidazolidin-2-one chemistry. Universities have been active in developing novel synthetic methodologies for this class of compounds, which are crucial for enabling their exploration in various applications.

For example, research from institutions like Kazan Federal University has focused on the regioselective synthesis of novel imidazolidin-2-ones and evaluated their potential as anticancer agents. mdpi.com While these studies may not exclusively use the 4-methyl derivative, the synthetic strategies and biological findings are highly relevant and can be extrapolated to inform research on this compound. Academic publications often detail the synthesis of various substituted imidazolidinones, providing a rich source of information for the development of new derivatives. nih.gov

University-based patenting in this area tends to focus on novel synthetic methods that are more efficient, stereoselective, or environmentally friendly. A patent filed by Wuyi University, for instance, discloses a new synthesis method for an imidazolidinone derivative, showcasing the academic drive to innovate in the fundamental chemistry of these compounds. google.com Such academic contributions are vital for building the foundation upon which industrial applications are developed. Researchers at the University of Bologna have also contributed to the understanding of imidazolidinone-catalyzed reactions, which can be applied to the synthesis of a variety of functionalized molecules. nih.gov

Future Intellectual Property Directions and Research Opportunities

The future intellectual property landscape for this compound is likely to be shaped by the exploration of its derivatives for new therapeutic applications. While its role as a biotin (B1667282) precursor is well-established, the real opportunity for new patents lies in using it as a scaffold to create novel bioactive molecules.

Key areas for future research and potential patent filings include:

Development of Novel Derivatives: Synthesizing and screening a library of this compound derivatives for a wide range of biological activities could lead to the discovery of new drug candidates. The methyl group at the 4-position can influence the stereochemistry and binding affinity of the molecule to biological targets, potentially offering advantages over other imidazolidinone derivatives.

Asymmetric Synthesis: Developing stereoselective methods for the synthesis of chiral this compound enantiomers is a significant research opportunity. Chiral drugs often exhibit improved efficacy and reduced side effects, making this a valuable area for new intellectual property.

Therapeutic Applications: Based on the known activities of the broader imidazolidin-2-one class, future research could focus on developing this compound derivatives as:

Anticancer Agents: The imidazolidin-2-one scaffold is present in several FDA-approved drugs and is a key feature in many compounds with anti-tumor activity. nih.gov

Anti-inflammatory and Analgesic Agents: Studies on substituted imidazolidine (B613845) derivatives have shown promising anti-inflammatory and analgesic properties. organic-chemistry.org

Antimicrobial Agents: The search for new antibiotics is a global priority, and imidazolidinone derivatives have shown potential in this area.

Table 2: Potential Future Research and IP Opportunities for this compound

Research AreaDescriptionPotential IP Outcome
Novel Derivative SynthesisCreation of new chemical entities based on the this compound scaffold.Composition of matter patents for new compounds.
Asymmetric CatalysisDevelopment of methods to produce single enantiomers of this compound derivatives.Process patents for stereoselective synthesis.
New Therapeutic UsesInvestigation into the efficacy of derivatives in treating diseases such as cancer, inflammation, and infections.Use patents for new medical indications.
Agrochemical ApplicationsExploration of derivatives as potential herbicides or fungicides, given the activity of other imidazolinone compounds.Patents for new agrochemical products and their applications.

Future Research Directions and Translational Applications

Exploration of Novel Biological Activities and Therapeutic Targets

The imidazolidin-2-one scaffold is a core component of numerous bioactive molecules and approved pharmaceutical agents. mdpi.com This precedence strongly suggests that derivatives of 4-Methylimidazolidin-2-one could exhibit significant biological activities. Future research should be directed towards the systematic exploration of these activities by creating and screening libraries of novel analogues.

A primary area of focus should be oncology. Related heterocyclic compounds, such as 2-thioxoimidazolidin-4-one derivatives, have demonstrated potent anticancer effects against hepatocellular carcinoma cells. nih.gov These effects were achieved by inducing apoptosis and cell cycle arrest, and by modulating key signaling pathways like PI3K/AKT. nih.gov Future studies should investigate whether derivatives of this compound can elicit similar responses. A proposed research workflow would involve synthesizing derivatives with varied substitutions and evaluating their cytotoxicity against a panel of cancer cell lines.

Another promising avenue is in the field of antimicrobial agents. The increasing challenge of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. nih.gov Derivatives of the parent imidazolidine (B613845) ring have shown both antibacterial and antifungal properties. nih.gov Therefore, screening this compound derivatives against a range of pathogenic bacteria and fungi could identify new lead compounds for anti-infective therapies.

The table below summarizes potential therapeutic targets for derivatives based on activities observed in analogous compounds.

Potential Therapeutic AreaInvestigated Target/Pathway in AnaloguesRationale for Future Research
Oncology PI3K/AKT Pathway, Apoptosis InductionHigh prevalence of imidazolidinone core in anticancer compounds. mdpi.comnih.gov
Infectious Diseases Bacterial and Fungal Cellular TargetsKnown antimicrobial activity of imidazolidine derivatives. nih.govsemanticscholar.org
Neurodegenerative Diseases Enzyme Inhibition (e.g., Acetylcholinesterase)Structural similarity to compounds active in the CNS. mdpi.com
Metabolic Disorders PPAR-γ AgonismThiazolidinones, a related class, are known insulin sensitizers. semanticscholar.org

Development of Advanced and Sustainable Synthetic Methodologies

While established methods exist for the synthesis of this compound, future research must focus on developing more advanced, efficient, and environmentally sustainable synthetic routes. This is crucial for both laboratory-scale research and potential large-scale industrial production.

Key areas for methodological improvement include:

Green Chemistry Approaches: Future syntheses should prioritize the use of non-toxic reagents, renewable starting materials, and environmentally benign solvents. A particularly promising strategy is the use of carbon dioxide (CO2) as a C1 feedstock for constructing the urea (B33335) backbone, which aligns with carbon capture and utilization goals. rsc.org The use of reusable heterogeneous catalysts, such as cerium oxide (CeO2), in such processes can further enhance sustainability by simplifying product purification and minimizing waste. rsc.org

Catalytic Efficiency: The development of novel catalytic systems can significantly improve reaction efficiency. For instance, palladium-catalyzed cyclization methods have been shown to be highly effective for creating cyclic ureas from primary urea precursors under mild conditions. organic-chemistry.org Similarly, copper-catalyzed oxidation of imidazolinium precursors using air as the oxidant presents a mild and practical route to imidazolidinones. organic-chemistry.org Adapting these advanced catalytic systems for the specific synthesis of this compound could lead to higher yields and better selectivity.

Atom Economy: Methodologies that maximize the incorporation of all starting material atoms into the final product are highly desirable. Intramolecular cyclization of appropriately substituted urea derivatives is an example of an atom-economical approach to the imidazolidin-2-one ring system. mdpi.com

The following table compares conventional and potential advanced synthetic approaches.

Synthetic StrategyConventional MethodAdvanced/Sustainable AlternativeKey Advantage
Carbonyl Source Phosgene (B1210022) or IsocyanatesCarbon Dioxide (CO2)Reduced toxicity, use of waste product. rsc.orgnih.gov
Catalysis Stoichiometric ReagentsHeterogeneous Catalysts (e.g., CeO2), Pd-CatalysisCatalyst reusability, milder conditions, high yields. rsc.orgorganic-chemistry.org
Oxidation Strong Chemical OxidantsAir/Oxygen with Copper CatalystMilder conditions, avoids harsh reagents. organic-chemistry.org
Process Multi-step reactions with protecting groupsOne-pot or Tandem ReactionsIncreased efficiency, reduced waste. organic-chemistry.org

Integration of Computational Design and Experimental Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery of novel this compound derivatives with tailored properties. Future research should fully integrate these approaches to move from rational design to functional molecules more efficiently.

A modern workflow would involve:

In Silico Design: Using computational tools to design a virtual library of this compound derivatives. Molecular modeling can be used to modify the core structure with various functional groups to tune steric and electronic properties.

Target Prediction and Docking: Employing molecular docking simulations to predict the binding affinity of these virtual compounds against specific biological targets, such as enzyme active sites or protein-protein interfaces. mdpi.com This allows for the prioritization of candidates most likely to exhibit the desired biological activity.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules at an early stage, helping to eliminate candidates with poor drug-like characteristics. mdpi.com

Prioritized Synthesis: Dedicating synthetic efforts to the most promising candidates identified through computational screening.

Experimental Validation: Subjecting the synthesized compounds to biological assays to validate the computational predictions and establish structure-activity relationships (SAR). The experimental data can then be used to refine the computational models for the next cycle of design.

This integrated approach minimizes the trial-and-error nature of traditional drug discovery, saving time and resources while increasing the probability of success.

Potential for Functional Materials and Advanced Chemical Tools

Beyond pharmaceuticals, the unique structural and chemical properties of the this compound core make it an attractive candidate for applications in materials science and catalysis.

Functional Materials: The cyclic urea motif, with its capacity for hydrogen bonding and its defined geometry, is a valuable building block for supramolecular chemistry and the creation of novel materials. Research has shown that cyclic ureas can be used to construct bent-core liquid crystals. rsc.org Furthermore, the related compound 2-imidazolidinone has been used as part of a deep eutectic solvent for the synthesis of luminescent strontium-based metal-organic frameworks (Sr-MOFs). rsc.org This suggests that this compound could be explored as a ligand or structural component in the development of new MOFs, polymers, or other functional materials with unique optical or electronic properties.

Advanced Chemical Tools: Chiral imidazolidin-4-ones, isomers of the title compound, are famous as MacMillan organocatalysts, which are highly effective in promoting a wide range of enantioselective transformations. sigmaaldrich.comtcichemicals.com These catalysts operate via the formation of transient iminium ions, providing a powerful tool for asymmetric synthesis. Future research could investigate whether chiral derivatives of this compound can also function as organocatalysts. nih.gov Their different substitution pattern might offer complementary reactivity or selectivity. Additionally, their ability to coordinate with metals could be exploited in the design of novel ligands for asymmetric catalysis.

Q & A

Q. What are the common synthetic routes for preparing 4-Methylimidazolidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives often involves cyclocondensation reactions. For example, iminium salts derived from imidazolidinones can be prepared using aldehydes and chiral amines under mild acidic conditions (e.g., acetic acid) to achieve high enantiomeric purity . Solvent choice (e.g., dichloromethane vs. methanol) and catalyst selection (e.g., trifluoroacetic acid) significantly impact reaction kinetics and byproduct formation. Optimization should include monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents to minimize impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C-NMR : Look for characteristic imidazolidinone ring protons (δ 3.5–4.5 ppm for methylene groups) and carbonyl carbon signals (δ 160–170 ppm). Splitting patterns can confirm stereochemistry in substituted derivatives .
  • X-ray crystallography : Resolves solid-state conformation, as seen in cinnamyliminium PF₆ salts, where π-π stacking interactions influence reactivity .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N ratios (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the reaction mechanisms involving this compound intermediates?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and energy barriers in iminium salt formation. For example:
  • Optimize geometries of intermediates using B3LYP/6-31G(d) basis sets.
  • Compare activation energies for different substituents (e.g., electron-withdrawing groups on aldehydes) to predict regioselectivity .
  • Validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies should researchers employ to resolve contradictions in spectroscopic data or unexpected reaction outcomes when working with this compound derivatives?

  • Methodological Answer :
  • Cross-validation : Use multiple techniques (e.g., IR for carbonyl confirmation, HRMS for molecular ion verification) to reconcile conflicting NMR assignments .
  • Control experiments : Isolate intermediates (e.g., ammonium salts) to rule out side reactions .
  • Error analysis : Quantify uncertainties in measurement tools (e.g., ±0.01 ppm for NMR shifts) and statistically evaluate reproducibility using standard deviations across triplicate trials .

Methodological Design & Data Analysis

Q. How should researchers design experiments to evaluate the catalytic efficiency of this compound derivatives in asymmetric organocatalysis?

  • Methodological Answer :
  • Substrate scope screening : Test derivatives with varied aryl/alkyl substituents in model reactions (e.g., Michael additions). Compare enantiomeric excess (ee) via chiral HPLC .
  • Kinetic profiling : Use pseudo-first-order conditions to determine turnover frequencies (TOF) and identify rate-limiting steps .
  • Statistical design : Apply factorial experiments to assess interactions between solvent polarity, temperature, and catalyst loading .

Q. What are the best practices for ensuring data reproducibility in studies involving this compound-based intermediates?

  • Methodological Answer :
  • Standardized protocols : Document reaction conditions (e.g., degassing methods, moisture control) to minimize batch-to-batch variability .
  • Open data practices : Share raw spectral files (e.g., .JCAMP-DX for NMR) and crystallographic data (CIF files) in supplementary materials .
  • Peer validation : Collaborate with independent labs to replicate key findings, especially for high-impact claims .

Tables for Key Data Comparison

Synthetic Method ConditionsYield (%)Purity (HPLC)Reference
CyclocondensationAcOH, RT, 24h78–85>99%
One-pot iminium formationBSA, CH₂Cl₂, −20°C, 2h9298%
Microwave-assistedEtOH, 100°C, 30 min6595%
Spectroscopic Benchmark Key Peaks/FeaturesTechniqueReference
Imidazolidinone C=O1685 cm⁻¹ (IR)FT-IR
Methylene protonsδ 3.8–4.2 ppm (¹H-NMR)NMR
Crystal packingπ-π stacking (3.4 Å)XRD

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.